molecular formula C27H44O3 B160356 Octadecyl p-coumarate CAS No. 72943-88-5

Octadecyl p-coumarate

Cat. No.: B160356
CAS No.: 72943-88-5
M. Wt: 416.6 g/mol
InChI Key: SXXOKKBSVARFFB-UHFFFAOYSA-N
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Description

Octadecyl p-coumarate is a naturally occurring ester derived from p-coumaric acid and octadecanol. It is found in various plant species, particularly in the leaves of Ipomoea carnea subsp. fistulosa. This compound has gained attention due to its potential biological activities, including antifungal and anticancer properties .

Scientific Research Applications

Octadecyl p-coumarate has a wide range of applications in scientific research:

Mechanism of Action

Octadecyl p-coumarate has been reported to have inhibitory activity on calf deoxyribonucleic acid (DNA) polymerase α and rat DNA polymerase β . These findings indicate that Octadecyl p-coumarates may possess anticancer activity .

Safety and Hazards

Octadecyl p-coumarate may cause skin irritation, serious eye damage, and may be fatal if swallowed and enters airways . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl p-coumarate can be synthesized through esterification reactions. One common method involves the reaction of p-coumaric acid with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound from plant extracts. The process includes extraction, fractionation, and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecyl p-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXOKKBSVARFFB-BSYVCWPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72943-88-5
Record name Octadecyl (E)-p-coumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72943-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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